O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Overview
Description
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C16H18F3N2O3PS and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organophosphorus Pesticides and Antifungal Agents : A study synthesized a category of phosphate-phosphonate compounds, including variants similar to the specified compound, which showed strong antifungal effects. These compounds, due to their interesting antioxidant capacity, are considered promising candidates for use as organophosphorus pesticides (Aissa et al., 2021).
Degradation Studies and Environmental Impact : Research on the degradation of organophosphate esters, such as the one , has been conducted to understand their stability and environmental impact. For instance, a study on parathion, a related organophosphate, investigated its hydrolytic half-life and degradation in natural waters, which can be relevant for understanding the environmental fate of similar compounds (Kotronarou et al., 1992).
Soil Microbial Activity : The effects of organophosphorus insecticides on soil microbial activities have been examined. Such studies are crucial for understanding the ecological impact of these chemicals on soil fertility and microorganism populations (Tu, 1970).
Toxicity and Bioaccumulation in Aquatic Organisms : Research has been conducted on the toxicity and bioaccumulation of organophosphorus pesticides like diazinon in aquatic species. These studies help assess the risk of such compounds to aquatic life and contribute to environmental risk assessments (Keizer et al., 1991).
Chemical Reactions and Synthesis : Studies on the synthesis and reactions of related organophosphorus compounds provide insights into their chemical properties and potential applications. For instance, research on the synthesis of amidothiophosphoric esters offers valuable information about the chemical behavior of these compounds (Gupta et al., 2003).
Properties
IUPAC Name |
diethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N2O3PS/c1-4-22-25(26,23-5-2)24-14-10-11(3)20-15(21-14)12-6-8-13(9-7-12)16(17,18)19/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYRMTAQFPOVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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